3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine
Description
3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is a cyclopentane-based secondary amine featuring a methyl-substituted cyclopentyl backbone and a 4-methylbenzyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₂₁N, with a calculated molecular weight of 203.33 g/mol (based on structural analysis). The compound is listed in supplier catalogs under synonyms such as SCHEMBL11438708 and AKOS013825167 .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11-3-6-13(7-4-11)10-15-14-8-5-12(2)9-14/h3-4,6-7,12,14-15H,5,8-10H2,1-2H3 |
InChI Key |
BKKSQYMRSBAGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl group and the amine group can be achieved through substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the 4-methylphenylmethyl Group: This step involves the reaction of the cyclopentane derivative with 4-methylbenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Benzyl-Substituted Cyclopentylamines
Key Observations :
- Substituent Effects : The position of the methyl group on the benzyl moiety influences steric and electronic properties. The para-substituted derivative (target compound) may exhibit enhanced symmetry and reduced steric hindrance compared to ortho- and meta-isomers .
- Synthetic Accessibility : All three isomers are synthesized via reductive amination or nucleophilic substitution, with purification often involving flash column chromatography (e.g., Basic Al₂O₃) .
Heterocyclic Derivatives
Table 2: Comparison with Morpholinyl-Substituted Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | - | C₁₄H₂₁N | 203.33 | Aromatic benzyl substituent |
| 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine | 1559722-28-9 | C₁₂H₂₄N₂O | 212.33 | Morpholine ring introduces oxygen and nitrogen |
Key Observations :
- Polarity and Solubility : The morpholinyl derivative (C₁₂H₂₄N₂O) contains a polar oxygen atom, likely increasing water solubility compared to the purely hydrocarbon-based target compound .
- Pharmacological Relevance : Morpholine rings are common in drug design (e.g., kinase inhibitors), suggesting divergent biological activities between these analogs .
Complex Cyclopentylamine Derivatives from Patent Literature
Table 3: Comparison with Patent-Disclosed Compounds
| Compound Name (Simplified) | Molecular Formula | Molecular Weight (g/mol) | Key Features | Synthetic Method Highlighted |
|---|---|---|---|---|
| N-{[(1R,3S)-3-isopropyl-3-(4-phenylpiperidinyl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine | C₂₅H₃₈N₂O₂ | 399.2 | Piperidine and tetrahydrofuran moieties | Hydrogenation with Pd/C under H₂ atmosphere |
| This compound | C₁₄H₂₁N | 203.33 | Simple aromatic substitution | Standard reductive amination |
Key Observations :
- Synthetic Complexity : Patent compounds (e.g., Example 14 in ) involve multi-step syntheses, including catalytic hydrogenation and intermediate purification, contrasting with the straightforward synthesis of the target compound.
- Molecular Weight and Bioactivity : Heavier derivatives (e.g., 399.2 g/mol) may target specific receptors (e.g., CNS or GPCRs), whereas the target compound’s lower molecular weight could favor better bioavailability .
Research Findings and Implications
Synthetic Robustness : Analog synthesis frequently employs reductive amination and hydrogenation, with purification via chromatography (e.g., ). These methods are scalable for industrial applications.
Gaps in Data : Physicochemical properties (e.g., logP, pKa) and biological activity data are absent in the reviewed literature, highlighting the need for further experimental characterization.
Biological Activity
3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is an organic compound that has garnered attention in scientific research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.33 g/mol. The compound features a cyclopentane ring substituted with a methyl group and a para-methylphenyl group. This unique structure allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.33 g/mol |
| Structural Features | Cyclopentane ring, para-methylphenyl group |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly those related to mood and cognition. The compound's mechanism may involve:
- Receptor Binding : Interaction with neurotransmitter receptors such as serotonin or dopamine receptors, potentially modulating their activity.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
Anticancer Potential
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves:
- Induction of Apoptosis : Increased activation of caspase-3, a key enzyme in the apoptosis pathway.
The concentration required for a significant apoptotic response (5-fold increase) was reported in the range of micromolar levels, indicating potential efficacy against certain cancers .
Neuropharmacological Effects
Given its structural characteristics, this compound may also exhibit neuropharmacological effects. Investigations into similar amines have demonstrated:
- Mood Regulation : Potential modulation of mood-related pathways through interaction with serotonin receptors.
Further pharmacological profiling is necessary to establish its specific interactions and therapeutic potential in treating mood disorders.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study highlighted the synthesis of various derivatives from cyclopentane-based amines, noting their varying degrees of biological activity. Such derivatives were assessed for their binding affinities to neurotransmitter receptors.
- Cell Proliferation Assays : In vitro assays were conducted on different cancer cell lines, revealing that modifications to the methyl and phenyl groups significantly affected the compounds' cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
